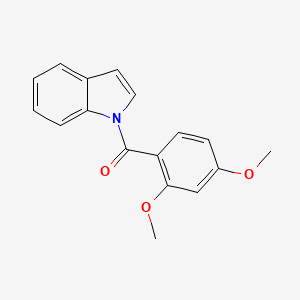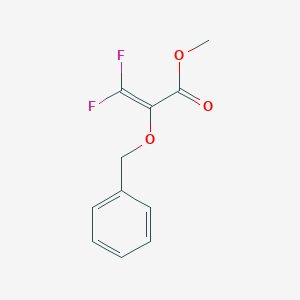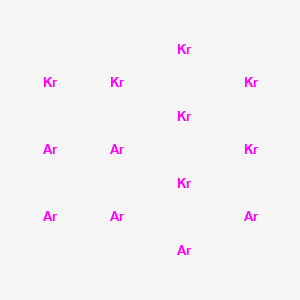
Argon--krypton (6/7)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Argon–krypton (6/7) is a binary mixture of the noble gases argon and krypton, with a molar ratio of 6:7. Noble gases are known for their chemical inertness due to their filled valence electron shells, which make them highly stable and unreactive under standard conditions. This mixture is of particular interest in various scientific and industrial applications due to the unique properties of its constituent gases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of argon–krypton (6/7) typically involves the separation and purification of argon and krypton from atmospheric air. This is achieved through cryogenic distillation, a process that relies on the different boiling points of the gases to separate them. The purified gases are then mixed in the desired molar ratio under controlled conditions.
Industrial Production Methods: In industrial settings, argon and krypton are often produced as byproducts of the separation of oxygen and nitrogen from air. The air is first liquefied, and then fractional distillation is used to separate the components based on their boiling points. Argon is separated at approximately -186°C, while krypton is separated at around -153°C. The gases are then combined in the specified ratio to produce argon–krypton (6/7).
Analyse Chemischer Reaktionen
Types of Reactions: Noble gases, including argon and krypton, are generally chemically inert and do not readily undergo chemical reactions. under certain extreme conditions, such as high pressure or the presence of highly reactive species, they can form compounds.
Common Reagents and Conditions: The formation of compounds involving argon and krypton typically requires the presence of highly electronegative elements like fluorine. For example, krypton can form krypton difluoride (KrF2) under specific conditions involving high pressure and the presence of fluorine gas.
Major Products Formed: The major products formed from reactions involving argon and krypton are typically limited to a few compounds, such as krypton difluoride. Argon, being more inert than krypton, has fewer known compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, argon–krypton (6/7) is used in gas chromatography as a carrier gas due to its inertness and ability to provide a stable environment for the separation of chemical compounds.
Biology and Medicine: In the field of medicine, krypton is used in certain types of imaging and diagnostic procedures. Argon, on the other hand, is used in cryosurgery and as an inert atmosphere for the preservation of biological samples.
Industry: Industrially, argon–krypton (6/7) is used in lighting, particularly in high-performance light bulbs and lasers. The mixture provides a stable and efficient medium for the production of light and laser beams.
Wirkmechanismus
The mechanism by which argon–krypton (6/7) exerts its effects is primarily physical rather than chemical. The inert nature of the gases means they do not readily participate in chemical reactions. Instead, their effects are due to their physical properties, such as their ability to provide an inert atmosphere, their thermal conductivity, and their refractive index.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other noble gas mixtures, such as argon–xenon or krypton–xenon, share similar properties with argon–krypton (6/7). These mixtures are also chemically inert and are used in similar applications, such as lighting and gas chromatography.
Uniqueness: The uniqueness of argon–krypton (6/7) lies in its specific ratio and the combined properties of argon and krypton. This mixture offers a balance of the lower cost and higher availability of argon with the higher performance characteristics of krypton, making it suitable for specialized applications where both cost and performance are important considerations.
Eigenschaften
CAS-Nummer |
184914-33-8 |
|---|---|
Molekularformel |
Ar6Kr7 |
Molekulargewicht |
826 g/mol |
IUPAC-Name |
argon;krypton |
InChI |
InChI=1S/6Ar.7Kr |
InChI-Schlüssel |
FGNKVXDUKSBNML-UHFFFAOYSA-N |
Kanonische SMILES |
[Ar].[Ar].[Ar].[Ar].[Ar].[Ar].[Kr].[Kr].[Kr].[Kr].[Kr].[Kr].[Kr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Bis(trifluoromethyl)amino]-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride](/img/structure/B12574648.png)
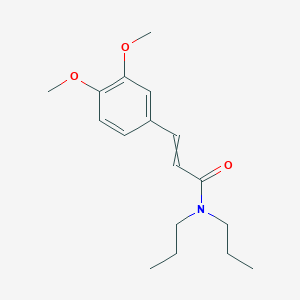
![2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B12574665.png)
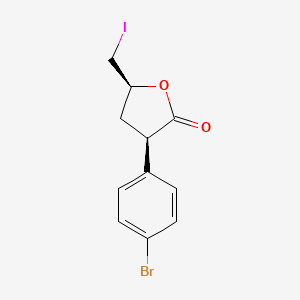

![2-(1,2,6,7-Tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethanamine;hydrochloride](/img/structure/B12574674.png)
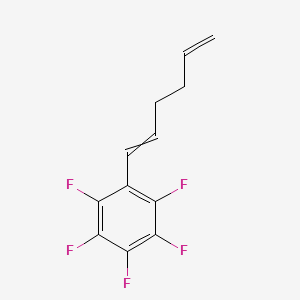
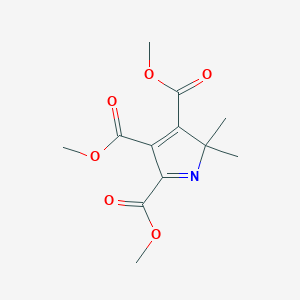
![2,2'-({[1-(Carboxymethyl)-1H-benzimidazol-2-yl]methyl}azanediyl)diacetic acid](/img/structure/B12574698.png)
![(Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane)](/img/structure/B12574704.png)
![1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B12574710.png)
![Ethyl [6-(hydrazinylidenemethyl)-1H-benzimidazol-2-yl]acetate](/img/structure/B12574715.png)
